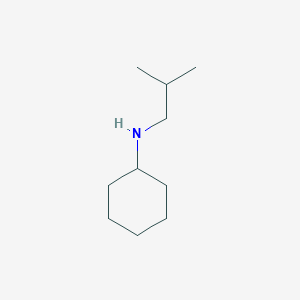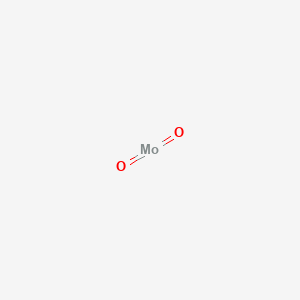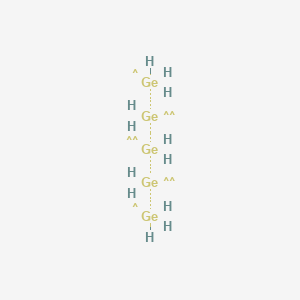
CID 20843155
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 20843155, with the chemical formula Ge₅H₁₂, is a compound consisting of five germanium atoms bonded to twelve hydrogen atoms. It belongs to the class of germanium hydrides, which are compounds containing germanium and hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CID 20843155 can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces germanium hydrides, including pentagermane, as part of the product mixture .
Another method involves the reduction of germanium halides with sodium borohydride (NaBH₄) in a suitable solvent. This reaction also yields various germanium hydrides, including pentagermane .
Industrial Production Methods
the methods mentioned above can be adapted for small-scale production in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions
CID 20843155 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium oxides.
Reduction: this compound can be reduced to form lower germanium hydrides or elemental germanium.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Oxygen, ozone, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Lower germanium hydrides, elemental germanium.
Substitution: Various substituted germanium compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pentagermane involves its ability to undergo various chemical reactions, as described above. Its reactivity is primarily due to the presence of multiple germanium-hydrogen bonds, which can be broken and reformed under different conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetragermane (Ge₄H₁₀): Tetragermane is similar to pentagermane but contains one fewer germanium atom.
Hexagermane (Ge₆H₁₄): Hexagermane contains one more germanium atom than pentagermane.
Uniqueness of CID 20843155
This compound is unique due to its specific number of germanium atoms and its resulting chemical properties.
Propriétés
Numéro CAS |
15587-39-0 |
|---|---|
Formule moléculaire |
Ge5H12 |
Poids moléculaire |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
Clé InChI |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
SMILES canonique |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


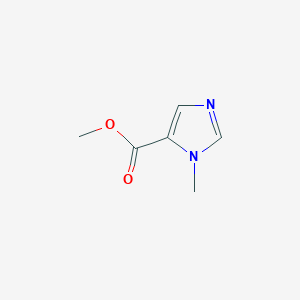
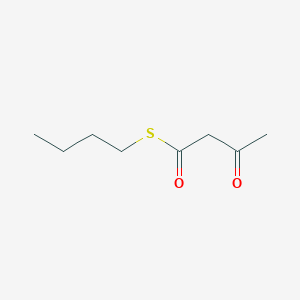
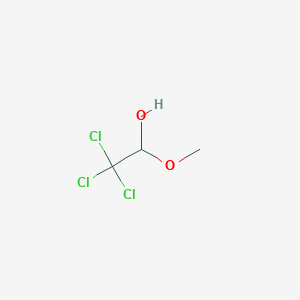
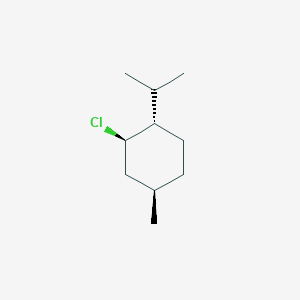
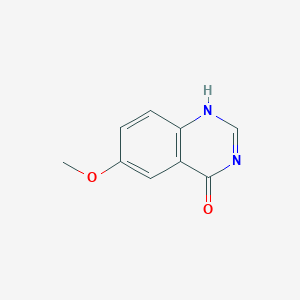
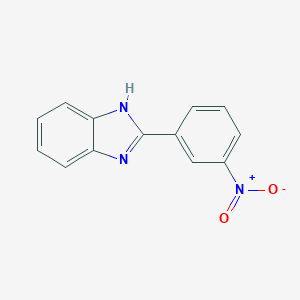
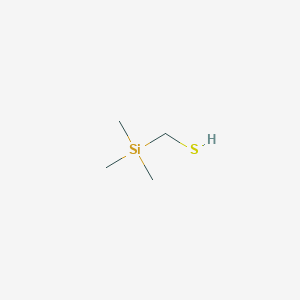
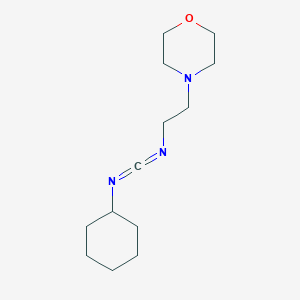
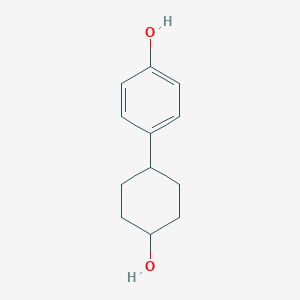
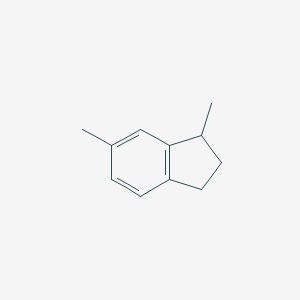
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

